molecular formula C13H6BrNO3 B14711895 1-Bromo-2-nitro-9h-fluoren-9-one CAS No. 21921-54-0

1-Bromo-2-nitro-9h-fluoren-9-one

Cat. No.: B14711895
CAS No.: 21921-54-0
M. Wt: 304.09 g/mol
InChI Key: JGCJPMDFBFJJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-nitro-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones It is characterized by the presence of a bromine atom and a nitro group attached to the fluorenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-nitro-9H-fluoren-9-one can be synthesized through a multi-step process involving the bromination and nitration of fluorenone derivatives. The typical synthetic route involves the bromination of 9H-fluoren-9-one to form 1-bromo-9H-fluoren-9-one, followed by nitration to introduce the nitro group at the 2-position. The reaction conditions often involve the use of bromine and nitric acid under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions can enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-nitro-9H-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2-nitro-9H-fluoren-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-nitro-9H-fluoren-9-one involves its interaction with molecular targets through its bromine and nitro functional groups. These interactions can lead to various chemical transformations, including nucleophilic substitution and reduction reactions. The pathways involved depend on the specific conditions and reagents used in the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Properties

CAS No.

21921-54-0

Molecular Formula

C13H6BrNO3

Molecular Weight

304.09 g/mol

IUPAC Name

1-bromo-2-nitrofluoren-9-one

InChI

InChI=1S/C13H6BrNO3/c14-12-10(15(17)18)6-5-8-7-3-1-2-4-9(7)13(16)11(8)12/h1-6H

InChI Key

JGCJPMDFBFJJDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.